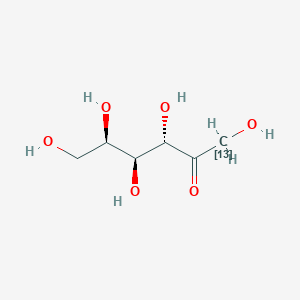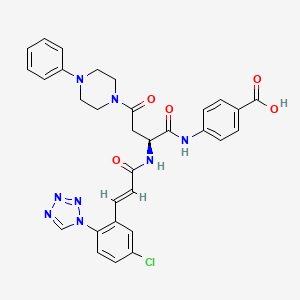
4,7-Dichloroquinoline-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dichloroquinoline-15N is a nitrogen-labeled derivative of 4,7-Dichloroquinoline, a two-ring heterocyclic compound. This compound is primarily used as a chemical intermediate in the synthesis of aminoquinoline antimalarial drugs, such as amodiaquine, chloroquine, and hydroxychloroquine . The nitrogen isotope labeling makes it particularly useful in various scientific research applications, including tracer studies and mechanistic investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloroquinoline-15N typically involves the following steps :
Condensation: The process begins with the condensation of 3-chloroaniline and diethyl ethoxy methylene malonate under mildly acidic conditions to form an imine.
Cyclization: The imine undergoes cyclization by heating in mineral oil to form the pyridine ring.
Hydrolysis and Decarboxylation: The intermediate is then hydrolyzed and decarboxylated to produce 4-hydroxy-7-chloroquinoline.
Chlorination: Finally, the hydroxy group in the 4-position is converted into a chloro group using phosphorus oxychloride, resulting in this compound.
Industrial Production Methods
The industrial production of this compound follows a similar route but is optimized for higher yield and purity . The process involves:
Hydrolysis and Acid Adjustment: Using 10% sodium hydroxide solution to prepare 4-hydroxy-7-chlorine-quinoline-3-carboxylic acid.
Decarboxylation: Producing 4-hydroxy-7-chloroquinoline.
Chlorination: Using phosphorus oxychloride to obtain 4,7-Dichloroquinoline crude products.
Refining: Performing one-step refining to achieve a purity of over 99%.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dichloroquinoline-15N undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom in the 4-position is highly reactive and can be replaced selectively.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include primary amines, which react under mild conditions to form derivatives like chloroquine.
Chlorination: Phosphorus oxychloride is used for chlorination reactions.
Major Products
Applications De Recherche Scientifique
4,7-Dichloroquinoline-15N is used in various scientific research applications :
Chemistry: As a chemical intermediate in the synthesis of antimalarial drugs.
Biology: In tracer studies to investigate biological pathways.
Medicine: In the development of new drug candidates.
Industry: In the synthesis of hybrid aminoquinoline-triazine derivatives with antimicrobial activity.
Mécanisme D'action
The mechanism of action of 4,7-Dichloroquinoline-15N involves its role as an intermediate in the synthesis of antimalarial drugs . These drugs target the heme polymerase enzyme in the malaria parasite, inhibiting its ability to detoxify heme, leading to the parasite’s death. The nitrogen isotope labeling allows for detailed mechanistic studies and tracer experiments to understand these pathways better .
Comparaison Avec Des Composés Similaires
4,7-Dichloroquinoline-15N can be compared with other similar compounds, such as :
4,7-Dichloroquinoline: The non-labeled version, used similarly as a chemical intermediate.
Chloroquine: A derivative used as an antimalarial drug.
The uniqueness of this compound lies in its nitrogen isotope labeling, which makes it particularly valuable for tracer studies and mechanistic investigations.
Propriétés
Formule moléculaire |
C9H5Cl2N |
|---|---|
Poids moléculaire |
199.04 g/mol |
Nom IUPAC |
4,7-dichloroquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H/i12+1 |
Clé InChI |
HXEWMTXDBOQQKO-HNHCFKFXSA-N |
SMILES isomérique |
C1=CC2=C(C=C[15N]=C2C=C1Cl)Cl |
SMILES canonique |
C1=CC2=C(C=CN=C2C=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)




![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)




![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)


